JKC367 vs. Full-Length Endostatin: Zinc-Binding Domain Independence Enables Activity Without N-Terminal Structural Requirements
Full-length endostatin requires zinc coordination via His1, His3, His11, and Asp76 for its antitumour, antimigration, and antipermeability activities; mutation of these zinc-binding histidines abolishes antitumour and antimigration effects [1]. JKC367 (residues 84–114) lacks this entire N-terminal zinc-binding domain yet retains the ability to inhibit human tumour xenograft expansion in vivo, as does its longer counterpart JKC362 (residues 52–114) [2]. A 27-amino-acid peptide corresponding to the N-terminal zinc-binding domain alone (residues 1–27) mimics the full antitumour activity of endostatin, indicating that the zinc-binding domain is sufficient but not necessary for anti-angiogenic activity when alternative internal sequences such as 84–114 are deployed [1].
| Evidence Dimension | Requirement for N-terminal zinc-binding domain (His1/His3/His11/Asp76) for antitumour activity |
|---|---|
| Target Compound Data | JKC367 (84-114): zinc-binding domain absent; antitumour activity retained (inhibits human tumour xenograft expansion in vivo) |
| Comparator Or Baseline | Full-length endostatin: zinc-binding domain required; 27-aa N-terminal peptide (1-27): zinc-binding domain present, fully active; His→Ala mutants of 27-aa peptide: antitumour and antimigration activities abolished |
| Quantified Difference | Not applicable (binary: domain present vs. absent); qualitative retention of activity by JKC367 despite domain absence |
| Conditions | In vivo human tumour xenograft models (Hunt et al., 2000); in vitro antimigration and in vivo antitumour assays (Tjin Tham Sjin et al., 2005) |
Why This Matters
Procurement of JKC367 enables studies of zinc-independent anti-angiogenic mechanisms, a functional profile inaccessible with full-length endostatin or N-terminal fragments.
- [1] Tjin Tham Sjin RM, Satchi-Fainaro R, Birsner AE, et al. A 27-amino-acid synthetic peptide corresponding to the NH2-terminal zinc-binding domain of endostatin is responsible for its antitumor activity. Cancer Res. 2005;65(9):3656-3663. doi:10.1158/0008-5472.CAN-04-1833. View Source
- [2] Hunt JD, Zieske AW, Skrepnik N, et al. Internal peptides within endostatin lacking zinc-binding domains inhibit angiogenesis. Proceedings of the American Association for Cancer Research. 2000;41:487 (Abstract 3106). View Source
